molecular formula C21H21N3O5S2 B2641624 (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-11-7

(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2641624
CAS No.: 865199-11-7
M. Wt: 459.54
InChI Key: SRQTYWAXWBVYCR-LNVKXUELSA-N
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Description

The compound "(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" is a structurally complex benzothiazole derivative featuring:

  • A benzo[d]thiazole core substituted with a sulfamoyl group at position 5.
  • An imino linkage at position 2, conjugated to a 5,6,7,8-tetrahydronaphthalene-2-carbonyl moiety.
  • A methyl acetate ester group at the 3-position.

The sulfamoyl group may enhance binding to biological targets, as seen in sulfonamide-based drugs, while the tetrahydronaphthalene moiety could improve lipophilicity and membrane permeability . However, direct pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

IUPAC Name

methyl 2-[6-sulfamoyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-29-19(25)12-24-17-9-8-16(31(22,27)28)11-18(17)30-21(24)23-20(26)15-7-6-13-4-2-3-5-14(13)10-15/h6-11H,2-5,12H2,1H3,(H2,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQTYWAXWBVYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the sulfamoyl group, and the coupling with the tetrahydronaphthalene moiety. Common reagents used in these reactions include sulfur, amines, and various carbonyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as:

    Preparation of intermediates: Synthesizing key intermediates separately before combining them in the final step.

    Coupling reactions: Using coupling agents to join the intermediates under controlled conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, enzymes, or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, materials, or as a catalyst in specific reactions. Its unique properties may offer advantages in certain manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole Derivatives with Ester Functionalities

  • Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (): Structural Similarities: Shares a benzo[d]thiazole core and ester group. Key Differences: Lacks the sulfamoyl and tetrahydronaphthalene groups; instead, it incorporates an indole and cyanoacetate moiety. Synthesis: Prepared via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone . Applications: No explicit bioactivity reported, but the indole-thiazole hybrid structure is common in kinase inhibitors and antimicrobial agents.

Sulfamoyl-Containing Compounds

  • Metsulfuron Methyl ():
    • Structural Similarities : Contains a sulfamoyl group and methyl ester.
    • Key Differences : Features a triazine ring instead of a benzothiazole core; acts as a herbicide by inhibiting acetolactate synthase in plants .
    • Relevance : Highlights the role of sulfamoyl groups in agrochemicals, suggesting the target compound’s sulfamoyl moiety could confer bioactivity but with divergent targets.

Thiazole-Containing Pharmaceuticals

  • Thiazol-5-ylmethyl Carbamates (): Structural Similarities: Thiazole ring and ester-like carbamate groups. Key Differences: These compounds are protease inhibitors (e.g., HIV-1 protease) with complex peptide-like chains, unlike the target compound’s tetrahydronaphthalene-imino linkage . Applications: Antimicrobial and antiviral agents, emphasizing the versatility of thiazole scaffolds in drug design.
  • (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (): Structural Similarities: Contains a thiadiazole-thioether group linked to a beta-lactam core. Key Differences: A cephalosporin antibiotic with a beta-lactam ring, unlike the non-lactam benzothiazole structure of the target compound . Relevance: Demonstrates the importance of heterocyclic sulfur-containing rings in antibiotics.

Crystallographic and Stability Comparisons

  • Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate (): Structural Similarities: Shares a thiazole ring, methyl ester, and imino group. Key Differences: Lacks the sulfamoyl and tetrahydronaphthalene substituents. Stability: Crystal structure analysis reveals stabilization via N–H⋯N and N–H⋯O hydrogen bonds, forming 2D polymeric sheets. Similar intermolecular interactions may stabilize the target compound . Synthesis: Prepared via alkolysis in methanol at pH 6.5, suggesting the target compound’s synthesis might involve mild, pH-controlled conditions .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Bioactivity/Use Synthesis Method Reference
Target Compound Benzo[d]thiazole Sulfamoyl, tetrahydronaphthalene, methyl ester Hypothesized antimicrobial Likely multi-step alkolysis
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole Indole, cyanoacetate Not specified Three-component reflux
Metsulfuron Methyl Triazine Sulfonylurea, methyl ester Herbicide Condensation reaction
Thiazol-5-ylmethyl Carbamates Thiazole Carbamate, peptide chains Protease inhibition Multi-step organic synthesis
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate Thiazole Amino, methoxycarbonyl Antibiotic intermediate Alkolysis in methanol

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s sulfamoyl and tetrahydronaphthalene groups suggest possible activity against bacterial enzymes or inflammatory pathways, warranting in vitro testing.
  • Synthetic Optimization : and highlight reflux and pH-controlled methods for benzothiazole derivatives, which could guide scalable synthesis of the target compound.
  • Stability Studies : Hydrogen-bonding patterns observed in may predict the target’s crystallinity and shelf-life, critical for formulation.

Contradictions/Neglected Sources : While discusses atmospheric chemistry, it is omitted here due to irrelevance to structural or pharmacological comparisons.

Biological Activity

The compound (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Structure and Properties

The compound features a benzo[d]thiazole core linked to a sulfamoyl group and a tetrahydronaphthalene moiety. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa4 µg/mL

Anticancer Properties

Compounds containing the benzo[d]thiazole scaffold have been investigated for their anticancer activities. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study focused on a series of benzo[d]thiazole derivatives demonstrated that one compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The proposed mechanism involves the activation of apoptotic pathways via caspase activation.

The biological activity of (Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to programmed cell death.

Toxicity Profile

While exploring the biological activity, it is crucial to consider the toxicity profile. Preliminary toxicity assessments indicate that some derivatives can exhibit cytotoxic effects at higher concentrations. However, structurally modified compounds may offer improved safety profiles while retaining efficacy.

Table 2: Toxicity Data for Related Compounds

Compound NameCell Line TestedToxicity (IC50)
Compound DHeLa20 µM
Compound EMCF-715 µM
Compound FNIH/3T3>50 µM

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